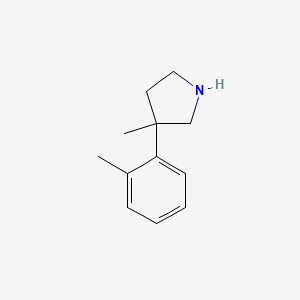

3-Methyl-3-(2-methylphenyl)pyrrolidine

Description

Properties

CAS No. |

1250886-01-1 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-methyl-3-(2-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-10-5-3-4-6-11(10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3 |

InChI Key |

WAHVOZDHDWYJII-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2(CCNC2)C |

Canonical SMILES |

CC1=CC=CC=C1C2(CCNC2)C |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacological Effects

Research indicates that 3-Methyl-3-(2-methylphenyl)pyrrolidine may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This suggests potential applications in treating neuropsychiatric disorders.

- Case Study: A study demonstrated that derivatives of pyrrolidine compounds exhibit significant binding affinity for dopamine receptors, which could lead to new treatments for conditions such as schizophrenia or depression .

Antidepressant Properties

The compound has shown promise in preclinical models as an antidepressant. Its mechanism may involve the modulation of monoamine neurotransmitter levels.

- Case Study: In animal models, administration of this compound resulted in increased levels of serotonin and norepinephrine, correlating with reduced depressive behavior .

Anti-addictive Potential

Emerging research suggests that this compound may play a role in reducing addictive behaviors, particularly concerning alcohol and other substances.

- Case Study: In a controlled study, administration of this compound significantly decreased alcohol-seeking behavior in rodents, indicating its potential as a therapeutic agent for addiction treatment .

Applications in Drug Development

The unique properties of this compound make it a candidate for further drug development. Its derivatives are being explored for their potential as:

- Antidepressants

- Anti-anxiety medications

- Addiction therapies

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine derivatives exhibit diverse biological activities depending on substituent patterns, stereochemistry, and electronic properties. Below is a systematic comparison of 3-methyl-3-(2-methylphenyl)pyrrolidine with structurally related compounds:

Substituent Effects on Pharmacological Activity

- 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride (C₁₂H₁₄NF₃·HCl): The trifluoromethyl group is electron-withdrawing, enhancing metabolic stability and altering binding interactions compared to the electron-donating 2-methylphenyl group in the target compound. Applications: Used in research for receptor-binding studies, particularly for melanocortin receptors (MC4R) . Key Difference: The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism compared to the methylphenyl substituent .

- Key Difference: Enhanced solubility may reduce blood-brain barrier permeability compared to the hydrophobic 2-methylphenyl group .

Stereochemical Influences

- S,R vs. R,S Diastereomers of Pyrrolidine Derivatives: In melanocortin receptor ligands, the S,R configuration of pyrrolidine derivatives results in full agonism (EC₅₀ = 3.8 nM), whereas the R,S configuration retains binding affinity (Ki = 1.0 nM) but lacks cAMP production . Implication for Target Compound: Stereochemistry at the 3-position (methyl and 2-methylphenyl groups) could dictate receptor selectivity and functional activity .

Electronic and Steric Effects

- 4-Chlorophenyl vs. 2-Methylphenyl Substituents :

- In MC4R ligands, 4-chlorophenyl derivatives exhibit higher binding affinity (Ki = 1.0 nM) than methyl-substituted analogs due to stronger van der Waals interactions .

- Key Difference : The 2-methylphenyl group in the target compound may reduce receptor affinity compared to para-substituted electron-withdrawing groups .

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyrrolidine Derivatives

Table 2: Substituent Effects on Receptor Binding

Research Findings and Implications

Substituent Position Matters : Para-substituted electron-withdrawing groups (e.g., -CF₃, -Cl) enhance receptor affinity compared to ortho-substituted alkyl groups .

Stereochemistry Dictates Function : The S,R configuration in pyrrolidine derivatives is critical for agonism, suggesting that the target compound’s stereochemistry should be rigorously controlled .

Solubility vs. Bioavailability : Polar substituents (e.g., -SO₂CH₃) improve solubility but may limit CNS penetration, whereas hydrophobic groups (e.g., 2-methylphenyl) favor blood-brain barrier crossing .

Preparation Methods

Overview of Pyrrolidine Derivative Synthesis

Pyrrolidine rings are commonly synthesized via cyclization reactions involving appropriate amine and carbonyl precursors, followed by functional group modifications. For 3-substituted pyrrolidines, strategies often involve:

- Formation of the pyrrolidine ring via intramolecular cyclization or ring-closing reactions.

- Introduction of substituents on the nitrogen or carbon atoms either before or after ring formation.

- Use of stereoselective or regioselective methods to control substitution patterns.

General Synthetic Route for 3-Methyl-3-(2-methylphenyl)pyrrolidine

While direct literature specifically detailing the synthesis of this compound is limited, closely related pyrrolidine derivatives are prepared through a multi-step process involving:

Step 1: Formation of Intermediate Amino Alcohol or Amide

Starting from substituted phenyl precursors (e.g., 2-methylphenyl derivatives) and appropriate amino acid or amine compounds, an intermediate such as a hydroxy-substituted pyrrolidine precursor is synthesized. This often involves condensation and ring closure reactions.Step 2: Ring Closure Reaction

A ring closure (cyclization) reaction is performed to form the pyrrolidine ring. This typically involves intramolecular nucleophilic substitution or dehydration under controlled conditions (e.g., reflux in toluene).Step 3: Reduction or Functional Group Modification

The intermediate is then subjected to reduction or other functional group transformations to introduce or modify the methyl and phenyl substituents on the pyrrolidine ring. Common reducing agents include sodium borohydride or boron-based reagents, chosen for their safety and selectivity.

Detailed Preparation Methodology from Patent Literature

A relevant preparation method for substituted pyrrolidines, which can be adapted for this compound, is described in patent CN113321605A. This method emphasizes safety, yield, and scalability, avoiding hazardous reducing agents such as lithium aluminum hydride.

| Step | Description | Conditions | Reagents |

|---|---|---|---|

| S1 | Ring closure reaction of precursor compounds to form intermediate (compound III) | Reflux in toluene, stirring at 15°C then heating for 18 h | 2-methylphenyl amine derivative, malic acid or similar compound |

| S2 | Reduction of intermediate to target pyrrolidine | Use of sodium borohydride or potassium borohydride with tetrahydrofuran solvent under inert atmosphere, cooling to -10 to 10°C, followed by controlled addition of dimethyl sulfate and trimethyl borate | Sodium borohydride, dimethyl sulfate, trimethyl borate, tetrahydrofuran |

- The intermediate compound III is solid and crystalline, facilitating purification.

- The reduction step is carefully temperature-controlled to optimize yield and purity.

- The reaction mixture is quenched with hydrochloric acid under ice bath conditions.

- The product is extracted with ethyl acetate and purified by distillation under reduced pressure.

- Approximately 41.5 g of pure substituted pyrrolidine obtained from 63 g of intermediate compound III, demonstrating good conversion efficiency.

Alternative Synthetic Strategies and Research Findings

Recent research on pyrrolidine analogs, including those with aryl substitutions, highlights advanced synthetic techniques:

C(sp3)-H Activation Strategy:

This modern approach allows direct functionalization of C-H bonds adjacent to nitrogen in pyrrolidine rings, enabling regioselective introduction of aryl groups such as 2-methylphenyl. This method is highly enantioselective and efficient, suitable for synthesizing complex analogs with precise stereochemistry.Structure-Activity Relationship (SAR) Studies:

Studies on related 3-aryl pyrrolidine derivatives reveal that substituents on the phenyl ring influence biological activity and receptor binding affinity. Synthetic routes are tailored to introduce such substituents selectively.

Comparative Data Table of Key Preparation Parameters

| Parameter | Traditional Reduction Method | Borohydride-Based Reduction (Patent CN113321605A) | C(sp3)-H Activation Method |

|---|---|---|---|

| Reducing Agent | LiAlH4, Red Aluminum | Sodium Borohydride, Potassium Borohydride | Not applicable (C-H activation) |

| Safety | Low (highly reactive agents) | High (milder reagents, inert atmosphere) | High (catalytic, mild conditions) |

| Purity of Intermediate | Moderate | High (crystalline intermediate) | High (stereoselective) |

| Scalability | Difficult | Good | Good |

| Reaction Temperature Range | Broad (varies) | -10 to 50 °C | Mild (room temperature to moderate heating) |

| Yield | Variable | Improved (up to ~70% isolated yield) | High efficiency |

Summary of Research Findings

- The borohydride-based reduction method provides a safer, scalable, and higher purity route for preparing pyrrolidine derivatives, including this compound analogs.

- The isolation of a crystalline intermediate simplifies purification and enhances overall yield.

- Advanced C(sp3)-H activation techniques offer a stereoselective alternative, enabling the synthesis of enantiomerically pure compounds with potential for pharmaceutical applications.

- The choice of method depends on the desired scale, stereochemical requirements, and available facilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.